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Abstract

GR 94800 is a potent and highly selective synthetic peptide antagonist of the tachykinin
neurokinin-2 (NK2) receptor. Its linear heptapeptide structure, incorporating specific D-amino
acids and terminal modifications, confers high affinity and selectivity, making it a valuable tool
in pharmacological research. This document provides a comprehensive overview of the core
structure of GR 94800, its pharmacological properties, mechanism of action, and detailed
experimental protocols relevant to its study. All quantitative data are summarized in structured
tables, and key processes are visualized through logical diagrams to facilitate understanding.

Core Structure and Physicochemical Properties

GR 94800 is a synthetic linear heptapeptide designed for high-affinity binding to the NK2
receptor.[1] Its structure incorporates unnatural D-amino acids to enhance stability and potency.

1.1 Amino Acid Sequence and Modifications

The primary structure of GR 94800 is characterized by an N-terminal benzoyl (PhCO) group
and a C-terminal amide (NH2). These modifications contribute to the peptide's stability and
pharmacological activity.

e Full Sequence: PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2[2][3]
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e One-Letter Sequence: PhCO-AA(D-W)F(D-P)P(Nle)-NH2[2]
Key Features:

e N-Terminal Cap: A benzoyl (PhCO) group protects against enzymatic degradation by
aminopeptidases.

e C-Terminal Cap: An amide group (NH2) neutralizes the C-terminal charge and protects
against carboxypeptidase degradation.

e D-Amino Acids: The inclusion of D-Tryptophan and D-Proline enhances resistance to
proteolysis and contributes to the specific conformation required for receptor binding.

» Norleucine (Nle): This non-proteinogenic amino acid is a stereoisomer of leucine.
1.2 Physicochemical Data

The fundamental properties of GR 94800 are summarized below.

Property Value Reference
Molecular Formula C49H61N908 [2]
Molecular Weight 904.06 g/mol [2]
CAS Registry Number 141636-65-9 [2]
Class Peptide, Neuropeptide [2]

Commonly supplied as a
Salt Form ] [2]
trifluoroacetate (TFA) salt

Pharmacological Profile

GR 94800 is distinguished by its high potency and selectivity as an antagonist for the NK2
receptor compared to NK1 and NK3 receptors.

2.1 Receptor Binding Affinity and Potency
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The following tables summarize the quantitative measures of GR 94800's activity at tachykinin

receptors. The pKB is the negative logarithm of the antagonist's dissociation constant (KB),

with higher values indicating greater potency.

Table 2.1: Receptor Antagonist Potency (pKB Values)

Selectivity (vs.

Receptor Subtype pKB Value NK2) Reference(s)
NK2 9.6 [11[31[41[5]
NK1 6.4 ~1585-fold lower [11[31[41[5]
NK3 6.0 ~3981-fold lower [1I[31[41[5]

Table 2.2: Functional Antagonism (pA2 Values) The pA:z value represents the negative

logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in

an agonist's concentration-response curve.

Species/Assay pA2 Value Reference
Rat 6.0+ 0.4 [1]
Gerbil 54+0.3 [1]
Against specific NK2 agonist 48+0.1 [1]
Table 2.3: Competitive Binding and Dissociation Constants
Parameter Tissue Value Reference
pIC50 Various 8.4-95 [3]
KD (nM) Bladder, Colon 0.4 [3]
KD (nM) Fundus 1.9 [3]
KD (nM) Vas Deferens 1.4 [3]
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Mechanism of Action and Signaling Pathway

GR 94800 functions as a competitive antagonist at the tachykinin NK2 receptor, a G-protein
coupled receptor (GPCR). The endogenous agonist for this receptor is Neurokinin A (NKA).[1]

3.1 NK2 Receptor Signaling

Activation of the NK2 receptor by NKA initiates a signaling cascade via the Gg/11 protein. This
leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IPs binds
to its receptor on the endoplasmic reticulum, triggering the release of intracellular Ca2*, which

mediates various cellular responses.

Click to download full resolution via product page

Figure 1: NK2 receptor signaling pathway and the inhibitory action of GR 94800.
3.2 Antagonistic Action of GR 94800

As a competitive antagonist, GR 94800 binds to the NK2 receptor at the same site as NKA but
does not activate it. By occupying the binding site, it prevents NKA from binding and initiating
the downstream signaling cascade, thereby inhibiting the physiological effects mediated by the

NK2 receptor.
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Figure 2: Logical flow of competitive antagonism by GR 94800 at the NK2 receptor.

Experimental Protocols

The following sections provide generalized yet detailed protocols for the synthesis and
characterization of GR 94800, reflecting standard laboratory practices.

4.1 Solid-Phase Peptide Synthesis (SPPS) of GR 94800

This protocol outlines the Fmoc/tBu strategy for SPPS.

1. Resin Preparation:

o Start with a Rink Amide resin to yield a C-terminal amide upon cleavage.
+ Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Deprotection:
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» Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF
for 5-10 minutes. Repeat once.

e Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to
remove piperidine.

3. Amino Acid Coupling Cycle (for each amino acid in reverse order: Nle, Pro, D-Pro, Phe, D-
Trp, Ala, Ala):

o Activate the carboxyl group of the incoming Fmoc-protected amino acid (3-5 equivalents)
using a coupling reagent like HBTU/HOBt or HATU in the presence of a base such as N,N-
Diisopropylethylamine (DIPEA) in DMF.

e Add the activated amino acid solution to the deprotected resin.

» Allow the coupling reaction to proceed for 1-2 hours at room temperature.

e Monitor reaction completion with a ninhydrin test. If incomplete, repeat the coupling step.
o Wash the resin as described in step 2.

» Repeat the deprotection (step 2) and coupling (step 3) cycle for each amino acid in the
sequence.

4. N-Terminal Benzoylation:

 After coupling the final Alanine and removing its Fmoc group, add a solution of benzoic acid,
HBTU/HOBLt, and DIPEA in DMF to the resin.

» Allow the reaction to proceed for 2-4 hours.
e Wash the resin thoroughly with DMF and DCM.
5. Cleavage and Deprotection:

o Dry the fully assembled peptide-resin under vacuum.
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» Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5%
triisopropylsilane (TIS)) to remove the peptide from the resin and cleave side-chain
protecting groups.

o Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

« Filter to separate the resin and precipitate the crude peptide in cold diethyl ether.

6. Purification and Analysis:

o Centrifuge to pellet the crude peptide, wash with cold ether, and dry.

o Dissolve the crude peptide in a water/acetonitrile mixture.

» Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

» Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and
analytical HPLC.

4.2 Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of GR 94800 for the NK2 receptor.

1. Materials:

o Cell membranes prepared from a cell line stably expressing the human NK2 receptor.

» Radioligand: A high-affinity NK2 receptor agonist or antagonist labeled with a radioisotope
(e.g., [?H]-NKA).

» Non-specific binding control: A high concentration (e.g., 10 uM) of a non-labeled, potent NK2
ligand (e.g., NKA or SR48968).

¢ GR 94800 (test compound) at various concentrations.
o Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, protease inhibitors, pH 7.4).

2. Procedure:
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Prepare serial dilutions of GR 94800.

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and
either buffer (for total binding), the non-specific control, or a concentration of GR 94800.

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach
binding equilibrium.

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
This separates the bound radioligand from the free radioligand.

Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a scintillation counter.

. Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the GR 94800 concentration.

Fit the data to a one-site competition curve using non-linear regression to determine the 1Cso
value (the concentration of GR 94800 that inhibits 50% of specific radioligand binding).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = 1Cso / (1 + [L]/KD), where [L] is
the radioligand concentration and KD is its dissociation constant.
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Figure 3: Workflow for a competitive radioligand binding assay to characterize GR 94800.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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